molecular formula C26H40O4 B1436002 (4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid CAS No. 915038-24-3

(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No. B1436002
M. Wt: 416.6 g/mol
InChI Key: NNNCIQYLYWIMIU-JDNINRFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a useful research compound. Its molecular formula is C26H40O4 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrene Bioremediation

Polycyclic aromatic hydrocarbons, like pyrene, are priority pollutants due to their persistence and toxicity in the ecosystem. Research highlights the bioremediation potential of certain bacterial strains, particularly Mycobacterium sp., in degrading pyrene. These strains demonstrate efficient degradation pathways, producing metabolites such as phenanthrene-4,5-dicarboxylate and pyrene-4,5-dihydrodiol, which are crucial for environmental cleanup efforts (Qutob et al., 2022).

Organic Thermoelectric Materials

Research into poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) demonstrates the compound's potential as an organic thermoelectric material. Innovative treatment methods have been developed to enhance its thermoelectric performance, highlighting the application of organic compounds in developing efficient, sustainable energy materials (Zhu et al., 2017).

Antituberculosis Activity of Organotin Compounds

Organotin complexes have shown significant antituberculosis activity, demonstrating the potential of metal-organic compounds in medicinal chemistry. These complexes, especially those derived from mefenamic acid and other non-steroidal anti-inflammatory drugs, offer a promising avenue for developing novel antituberculosis agents (Iqbal et al., 2015).

Chemical Communication in Honeybees

The study of chemical communication among honeybees emphasizes the role of organic compounds, such as the queen retinue pheromone, in maintaining social structure within hives. This research has applications in agriculture and beekeeping, providing insights into how chemical signals can influence behavior and hive dynamics (Trhlin & Rajchard, 2018).

Hydroxycinnamic Acids and Antioxidant Activity

Hydroxycinnamic acids, common in the plant kingdom, exhibit various biological activities, including antioxidant properties. Studies on these compounds provide a foundation for understanding the structural-activity relationships that govern their efficacy, with potential applications in food science, nutrition, and pharmaceuticals (Razzaghi-Asl et al., 2013).

properties

IUPAC Name

(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-21,23,27H,1,6-14H2,2-4H3,(H,28,29)/t15-,16-,17?,18-,19+,20+,21+,23+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNCIQYLYWIMIU-JDNINRFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)C(C4C3(CCC(C4)O)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C([C@H]4[C@@]3(CC[C@H](C4)O)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 2
(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 3
(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 4
(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 5
(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 6
(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

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